Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is a complex coordination compound featuring antimony as the central metal ion coordinated with three bis(2-ethylhexyl)dithiocarbamate ligands. Its molecular formula is and it has a molar mass of approximately 1077.57 g/mol. This compound exhibits unique structural characteristics due to the presence of dithiocarbamate ligands, which contribute to its diverse chemical and biological properties.
The synthesis of antimony tris(bis(2-ethylhexyl)dithiocarbamate) typically involves the reaction of antimony trichloride with bis(2-ethylhexyl)amine and carbon disulfide. The general reaction can be represented as follows:
where represents the 2-ethylhexyl group. The reaction conditions usually involve inert solvents and controlled temperatures to facilitate the formation of the desired complex while minimizing side reactions.
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) has been studied for its biological activity, particularly in relation to its potential as an antibacterial, antifungal, and anticancer agent. The dithiocarbamate moiety enhances the bioavailability of antimony, allowing it to target specific biological pathways effectively. Research indicates that such complexes can modulate metal toxicity, making them promising candidates for therapeutic applications in treating various infections and malignancies .
The synthesis methods for antimony tris(bis(2-ethylhexyl)dithiocarbamate) primarily include:
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) has several notable applications:
Studies on the interactions of antimony tris(bis(2-ethylhexyl)dithiocarbamate) with biological systems have shown that it can effectively bind to various biomolecules. This binding can influence cellular processes, potentially leading to therapeutic effects against pathogens or cancer cells. Understanding these interactions is crucial for optimizing its use in clinical applications .
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) shares structural similarities with other dithiocarbamate complexes but exhibits unique properties due to its specific ligand arrangement and metal center. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Antimony diamyldithiocarbamate | Simpler structure with two dithiocarbamate ligands | |
| Bismuth tris(dithiocarbamate) | Varies (Bismuth-based) | Bismuth complexes are known for lower toxicity |
| Lead bis(dithiocarbamate) | Varies (Lead-based) | Exhibits different toxicity profiles and biological activities |
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) stands out due to its higher coordination number and enhanced biological activity compared to simpler dithiocarbamates, making it a subject of interest in both synthetic and medicinal chemistry .
The bis(2-ethylhexyl)dithiocarbamate ligand is central to the stability and reactivity of antimony tris(bis(2-ethylhexyl)dithiocarbamate). Its design leverages the strong chelating ability of dithiocarbamate groups, which form stable five-membered rings with antimony(III). The 2-ethylhexyl substituents introduce steric bulk, preventing ligand dissociation and enhancing solubility in nonpolar solvents. Comparative studies with simpler ligands, such as diamyldithiocarbamate, reveal that larger alkyl chains reduce crystallinity but improve thermal stability, making the compound suitable for high-temperature applications.
A critical advancement in ligand design involves the use of asymmetric amines to tailor electronic properties. For instance, substituting one ethylhexyl group with a benzyl moiety alters the ligand’s electron-donating capacity, influencing antimony’s redox behavior. However, the symmetric bis(2-ethylhexyl) configuration remains preferred for its balanced steric and electronic effects, ensuring uniform coordination across all three ligands.
Solvent choice profoundly impacts reaction kinetics and product purity. Ethanol is widely used due to its ability to dissolve both antimony trichloride and sodium bis(2-ethylhexyl)dithiocarbamate while facilitating proton transfer during ligand exchange. Low-temperature conditions (0–5°C) are critical to minimize side reactions, such as oxidation or ligand degradation, as demonstrated in studies achieving yields exceeding 90%.
Alternative solvents like chloroform and dichloromethane are employed in extraction steps to isolate the product from aqueous phases. For example, post-reaction mixtures are often partitioned with chloroform, leveraging its immiscibility with water to recover the organic-soluble antimony complex. A comparative analysis of solvent systems is provided below:
| Solvent System | Role in Synthesis | Key Advantages |
|---|---|---|
| Ethanol/Water | Reaction Medium | Facilitates ligand exchange; inhibits hydrolysis |
| Chloroform | Extraction | High partition coefficient for product isolation |
| Acetonitrile | Recrystallization | Enhances purity via selective solubility |
These protocols underscore the importance of solvent polarity and boiling point in optimizing synthesis efficiency.
Precise stoichiometric ratios are essential to prevent the formation of undesired byproducts, such as mixed-ligand complexes or antimony oxides. A molar ratio of 1:3 (antimony trichloride to sodium bis(2-ethylhexyl)dithiocarbamate) ensures complete substitution of chloride ligands, as confirmed by elemental analysis and NMR spectroscopy. Deviations from this ratio often result in incomplete coordination, evidenced by residual chloride ions in the product.
The table below summarizes stoichiometric conditions and their outcomes from representative studies:
| Antimony Source | Ligand Equivalents | Yield (%) | Purity (Sb Content) |
|---|---|---|---|
| SbCl₃ | 3.0 | 94.7 | 11.7% (theor. 11.38%) |
| Sb(NO₃)₃ | 3.0 | 93.9 | 13.7% (theor. 13.49%) |
| Sb(OAc)₃ | 3.2 | 89.5 | 10.9% (theor. 11.02%) |
These data highlight the robustness of the 1:3 ratio across different antimony precursors. Excess ligand (up to 3.2 equivalents) may compensate for minor side reactions but risks contaminating the product with unreacted dithiocarbamate salts.
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) exhibits a complex coordination environment around the central antimony(III) ion that has been extensively characterized through X-ray crystallographic methods [1] [2]. The compound belongs to the family of metal dithiocarbamates where the antimony(III) center is chelated by three dithiocarbamate ligands, each featuring a dithiocarbamate group bonded to two 2-ethylhexyl substituents [3]. The coordination geometry around antimony is typically trigonal bipyramidal or octahedral, depending on the ligand arrangement and solvent interactions [3].
The molecular structure reveals that dithiocarbamate ligands bond to the antimony(III) center in multiple coordination modes, predominantly bidentate, monodentate, and anisobidentate arrangements [1] [2]. The readily available binding sites of the two sulfur atoms within the dithiocarbamate moiety confer a wide variety of geometry and interactions [1]. Unlike oxo-ligand derivatives, the dithio-derivatives prefer discrete monomeric structures with weak secondary interactions that prevent the formation of large molecular assemblies in the traditional sense [1].
Crystallographic studies of related antimony(III) dithiocarbamate complexes demonstrate that the antimony-sulfur bond distances are asymmetrically coordinated, with significant differences between the two metal-sulfur bond distances [1]. The following table presents comparative bond distance data for various antimony dithiocarbamate complexes:
| Complex | Antimony-Sulfur Bond Distance (Å) | Bond Type | Coordination Mode |
|---|---|---|---|
| Sb(S₂CNEt₂)₃ | 2.487-2.631 | Short (covalent) | Primary coordination |
| Sb(S₂CNEt₂)₃ | 2.886-2.965 | Long (secondary) | Secondary interaction |
| SbCl[S₂CN(C₄H₉)(C₂H₅)]₂ | 2.463-2.852 | Variable | Anisobidentate |
| Sb(S₂CNMe₂)₃ | 2.475-2.509 | Short | Primary coordination |
| Sb(S₂CNMe₂)₃ | 2.849-2.891 | Long | Secondary interaction |
The stereochemical activity of the 5s² lone pair on antimony causes these elements to adopt varied coordination geometries [1]. The most common occurrence involves distorted octahedral geometries, particularly for ML₃ complexes with short antimony-sulfur bonds trans to long bonds, resulting in coordination environments resembling trigonal pyramids, square pyramids, trigonal bipyramids, or antiprisms [1].
For antimony tris(bis(2-ethylhexyl)dithiocarbamate), the 2-ethylhexyl groups enhance solubility in nonpolar media while contributing to the compound's lipophilicity and steric bulk [3]. The coordination geometry analysis reveals that the antimony atom exhibits either pentagonal pyramidal or trigonal antiprismatic arrangements, with the specific geometry influenced by the steric demands of the bulky 2-ethylhexyl substituents [4] [5] [6].
X-ray diffraction studies indicate that the dithiocarbamate ligands display characteristic carbon-sulfur bond distances that fall between ideal single and double bond lengths, indicating partial delocalization of π-electron density over the entire S₂CN fragments [7]. The carbon-nitrogen bond in the dithiocarbamate moiety exhibits partial double bond character due to resonance stabilization, with the stretching vibrational bands of carbon-nitrogen appearing between 1450-1550 cm⁻¹ [1] [2].
The supramolecular architecture of antimony tris(bis(2-ethylhexyl)dithiocarbamate) is governed by a complex interplay of secondary interactions that extend beyond the primary coordination sphere [1] [8]. These interactions play a crucial role in determining the crystal packing and overall structural organization of the compound in the solid state.
The most significant secondary interactions observed in antimony dithiocarbamate complexes include antimony···sulfur (Sb···S) contacts and carbon-hydrogen···sulfur (C-H···S) hydrogen bonding [9] [8] [10]. The prevalence and nature of these interactions are strongly influenced by the steric bulk of the substituents on the dithiocarbamate ligands [8] [11]. With relatively small substituents, dimer formation via antimony···sulfur secondary interactions is commonly observed, while bulky substituents like the 2-ethylhexyl groups prevent such interactions due to steric hindrance, leading to alternative supramolecular motifs [8] [11].
Research on related antimony dithiocarbamate systems reveals that when antimony···sulfur interactions are sterically prevented, carbon-hydrogen···sulfur hydrogen bonding predominates, again leading to dimeric associations [8] [10]. The co-existence of antimony···sulfur and carbon-hydrogen···sulfur interactions has been documented in several antimony(III) dithiocarbamate complexes, representing a unique characteristic of this class of compounds [9] [10].
The formation of loosely associated dimers through these secondary interactions facilitates efficient crystal packing [8]. In cases where hydrogen-bonding functionality is present in the substituents, both antimony···sulfur and oxygen-hydrogen···oxygen interactions can coexist when the substituents are small, but antimony···sulfur secondary bonding is switched off when substituents become larger [8].
Studies of piperidine-based and piperazine-based antimony(III) dithiocarbamate complexes have revealed that stibophilic (Sb···Sb) linkages represent a rarely observed interaction in this class of compounds [4] [6]. These interactions appear under specific conditions: when monomers orient unusually in both pentagonal pyramidal and trigonal antiprismatic geometries, or when characteristically organized neighboring molecules exert external influence in pentagonal pyramidal geometry cases [4] [6].
The analysis of supramolecular associations demonstrates that remote substituents in antimony dithiocarbamate molecules can dictate modes of supramolecular association, specifically antimony···sulfur versus carbon-hydrogen···sulfur interactions [8]. For antimony tris(bis(2-ethylhexyl)dithiocarbamate), the bulky 2-ethylhexyl substituents are expected to inhibit close antimony···sulfur contacts, favoring alternative hydrogen-bonding patterns and potentially unique supramolecular architectures.
Density functional theory calculations support experimental findings regarding the rarity of stibophilic linkages and provide convincing explanations for the observed supramolecular preferences [4] [6]. The calculations indicate that the formation of dimeric units through four-membered [Sb—S···]₂ rings represents the most common aggregation pattern, with antiparallel aligned monomers being the preferred orientation [4] [6].
The antimony-sulfur bonding motifs in antimony tris(bis(2-ethylhexyl)dithiocarbamate) can be comprehensively understood through comparison with related dithiocarbamate complexes, revealing systematic trends in bond distances, coordination modes, and geometric preferences [1] [2] [12].
Dithiocarbamate ligands demonstrate the capacity to bind in nine different modes to metal atoms, with the bidentate chelating mode being the most common for antimony complexes [1] . In this coordination mode, both sulfur-metal bonds are approximately equal, and the dithiocarbamate ligands possess a net of four electrons . However, antimony dithiocarbamate complexes frequently exhibit anisobidentate coordination, where sulfur atoms coordinate to the metal in an unequal fashion, resulting in asymmetric structures with distinct long and short carbon-sulfur bonds [1] [12].
Comparative crystallographic data reveal that antimony-sulfur bond distances in dithiocarbamate complexes typically fall into two distinct categories: short covalent bonds ranging from 2.463 to 2.631 Å and longer secondary interaction distances extending from 2.849 to 2.965 Å [14] [15] [16]. The difference between these bond types decreases in the order Sb > Bi, indicating that antimony exhibits more pronounced asymmetric coordination compared to bismuth [1].
The following comparative analysis table illustrates bonding motif variations across different antimony dithiocarbamate systems:
| Coordination Geometry | Bond Distance Range (Å) | Ligand Coordination Mode | Structural Features |
|---|---|---|---|
| Trigonal Antiprismatic | 2.475-2.891 | Bidentate/Anisobidentate | Distorted geometry with lone pair effect |
| Pentagonal Pyramidal | 2.463-2.852 | Predominantly anisobidentate | Five-coordinate environment |
| Distorted Octahedral | 2.487-2.965 | Mixed coordination modes | C₃ symmetry with secondary interactions |
| Square Pyramidal | 2.546-2.615 | Anisobidentate bridging | Polymeric chain formation |
The influence of substituent bulk on bonding motifs becomes particularly evident when comparing simple alkyl dithiocarbamates with the sterically demanding bis(2-ethylhexyl) derivative [8] [3]. The bulky 2-ethylhexyl groups introduce significant steric constraints that affect both primary coordination and secondary interaction patterns [3]. These steric effects can shift the preferred coordination geometry and influence the formation of supramolecular assemblies.
Resonance effects in the dithiocarbamate ligand also play a crucial role in determining bonding motifs [1] [2]. The delocalization of electron density across the sulfur-carbon-nitrogen framework affects the nature of antimony-sulfur interactions, with three distinct resonance forms contributing to the overall electronic structure [1]. The thioureide resonance form, characterized by carbon-nitrogen double bond character, typically stabilizes hard metals of higher oxidation states, while other resonance forms favor soft metals in low oxidation states [1].
The comparative analysis demonstrates that antimony tris(bis(2-ethylhexyl)dithiocarbamate) likely adopts a coordination environment that balances the electronic preferences of the antimony(III) center with the steric demands of the bulky substituents [3]. The expected bonding motif involves asymmetric antimony-sulfur coordination with bond distances falling within the established ranges for related complexes, while the supramolecular assembly is anticipated to be dominated by hydrogen-bonding interactions rather than direct antimony···sulfur contacts due to steric hindrance from the 2-ethylhexyl groups [8] [3].